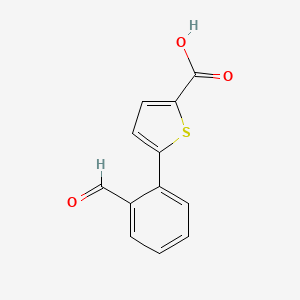
5-(2-Formylphenyl)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Formylphenyl)-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with a formyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylphenyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Formylphenyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(2-Carboxyphenyl)-2-thiophenecarboxylic acid.
Reduction: 5-(2-Hydroxymethylphenyl)-2-thiophenecarboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(2-Formylphenyl)-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism by which 5-(2-Formylphenyl)-2-thiophenecarboxylic acid exerts its effects involves interactions with specific molecular targets. For example, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their stability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Formylphenylboronic acid
Uniqueness
5-(2-Formylphenyl)-2-thiophenecarboxylic acid is unique due to the presence of both a formyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of interactions and applications, particularly in the fields of material science and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H8O3S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
5-(2-formylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O3S/c13-7-8-3-1-2-4-9(8)10-5-6-11(16-10)12(14)15/h1-7H,(H,14,15) |
Clé InChI |
RJBQQTIIYBWXSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CC=C(S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


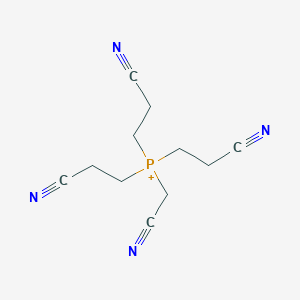
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
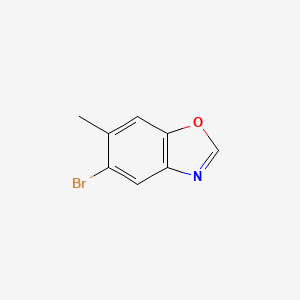

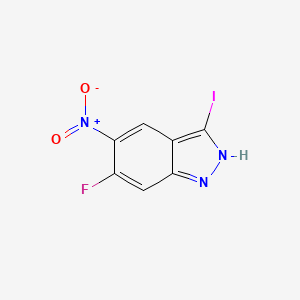

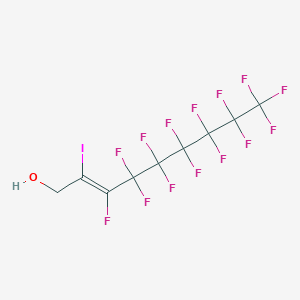
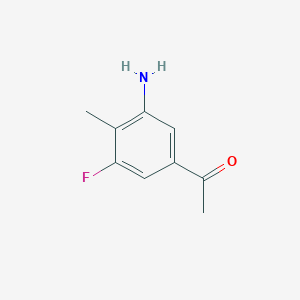
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)

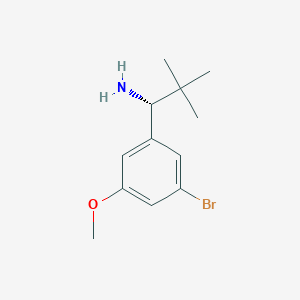
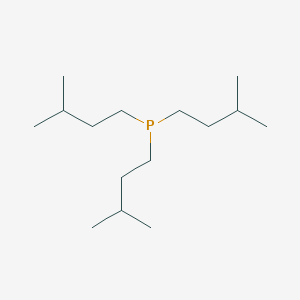
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)

